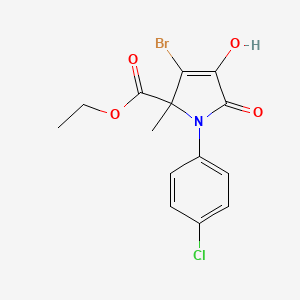![molecular formula C33H38N2O4 B11507607 4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl octanoate](/img/structure/B11507607.png)
4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL OCTANOATE is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL OCTANOATE typically involves multistep organic synthesis. The process may include the following steps:
Formation of the Cyclohexa[a]phenanthrolin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl and Oxo Groups: This can be achieved through selective methylation and oxidation reactions.
Attachment of the Methoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the core structure.
Esterification with Octanoic Acid: The final step involves the esterification of the intermediate compound with octanoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL OCTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions can be employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL OCTANOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in receptor binding studies.
Medicine: Due to its structural complexity, the compound could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL OCTANOATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: This compound shares some structural similarities but differs in the presence of a furochromen moiety.
7-Oxo-DHEA: This compound has a similar oxo group but differs significantly in its overall structure and biological activity.
Uniqueness
4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL OCTANOATE is unique due to its complex fused ring system and the presence of multiple functional groups
Properties
Molecular Formula |
C33H38N2O4 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[4-(11,11-dimethyl-9-oxo-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl] octanoate |
InChI |
InChI=1S/C33H38N2O4/c1-5-6-7-8-9-12-29(37)39-27-16-13-21(18-28(27)38-4)32-31-23(19-33(2,3)20-26(31)36)30-22-11-10-17-34-24(22)14-15-25(30)35-32/h10-11,13-18,32,35H,5-9,12,19-20H2,1-4H3 |
InChI Key |
MACGOPXWFGMRRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=C4C=CC=N5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507526.png)
![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11507532.png)

![N-(furan-2-ylmethyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11507543.png)
![(2E)-1H-benzimidazol-2-yl[1-(3-nitrobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11507550.png)
![12,13-diethoxy-10,14b-dihydro-9H-isoquino[2,1-d][1,4]benzoxazepin-7(6H)-one](/img/structure/B11507564.png)
![N-tert-Butyl-6-methoxy-N'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11507569.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B11507585.png)
![4-bromo-N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11507590.png)

![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507602.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone](/img/structure/B11507603.png)

![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11507614.png)
